molecular formula C14H11Cl3N2O2 B4125587 1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea

1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea

Cat. No.: B4125587
M. Wt: 345.6 g/mol
InChI Key: KKPDXKMRAJIFHL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea is a synthetic organic compound characterized by the presence of both chloro and methoxy substituents on its phenyl rings

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with 2,3-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methoxyphenyl)-3-phenylurea: Lacks the additional chloro substituents on the phenyl ring, which may result in different chemical and biological properties.

    1-(3-Methoxyphenyl)-3-(2,3-dichlorophenyl)urea: Lacks the chloro substituent on the methoxyphenyl ring, potentially affecting its reactivity and applications.

    1-(3-Chloro-4-methoxyphenyl)-3-(4-chlorophenyl)urea: Contains a different substitution pattern, which may influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(2,3-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-21-12-6-5-8(7-10(12)16)18-14(20)19-11-4-2-3-9(15)13(11)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPDXKMRAJIFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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